molecular formula C29H28N2O4S B2879922 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide CAS No. 309928-50-5

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B2879922
CAS No.: 309928-50-5
M. Wt: 500.61
InChI Key: CEVIHNFXHPGIJT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4S/c1-21-11-17-25(18-12-21)36(33,34)31(22-13-15-24(35-2)16-14-22)20-23(32)19-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,23,32H,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVIHNFXHPGIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Carbazole Intermediate: The initial step often involves the preparation of a carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxypropylation: The carbazole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group. This reaction is usually carried out in the presence of a base like sodium hydroxide.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl carbazole with 4-methoxyphenyl-4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Products may include ketones or aldehydes depending on the specific conditions.

    Reduction: Amines or other reduced forms of the sulfonamide group.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its multifunctional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of fluorescent probes or as a ligand in biochemical assays. Its carbazole moiety is known for its photophysical properties, which can be exploited in imaging applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological activities. The sulfonamide group is a common pharmacophore in many drugs, suggesting possible applications in drug design and development.

Industry

Industrially, the compound may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the carbazole unit.

Mechanism of Action

The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, modulating their activity. The hydroxypropyl and sulfonamide groups can form hydrogen bonds with biological targets, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

Compound A : N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide
  • Molecular Formula : C₂₇H₂₆N₂O₄S
  • Molecular Weight : 474.575 g/mol
  • Key Differences :
    • Replaces the 4-methoxyphenyl group with a 2-furylmethyl substituent.
    • Lacks defined stereocenters ("0 of 1 stereocentres"), suggesting a simpler stereochemical profile compared to the target compound (stereochemistry unspecified in evidence) .
  • Implications : The furan ring may enhance π-π stacking interactions but reduce electron-donating effects compared to the methoxy group.
Compound B : N-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide
  • Molecular Formula : C₂₃H₂₃Br₂N₂O₃S
  • Key Differences :
    • Bromination at the 3,6-positions of the carbazole core.
    • N,4-dimethyl substitution on the benzenesulfonamide group.

Variations in the Hydroxypropyl Chain and Sulfonamide Linkage

Compound C : N-(2-Hydroxy-3-phenoxypropyl)-N-(substituted)-4-methylbenzenesulfonamide Derivatives
  • Examples: 37f: Incorporates 4-methoxyphenoxy and 4-nitrophenoxy groups. 37h: Features 4-nitrophenoxy and phenoxy groups.
  • Molecular Weight : ~60.98 (reported as 60.98 in error; likely ~600 g/mol based on formula C₂₆H₃₀N₂O₉S).
  • Nitro groups may enhance electron-withdrawing effects, contrasting with the methoxy group's electron-donating nature in the target compound .

Sulfonamide Derivatives with Heterocyclic Moieties

Compound D : N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide
  • Molecular Formula: Not explicitly stated but inferred as C₂₂H₂₃N₂O₄S.
  • Key Differences :
    • Replaces the 4-methylbenzenesulfonamide with a methanesulfonamide group.
    • Likely lower molecular weight and altered solubility due to the smaller sulfonamide group .

Structural and Functional Analysis

Spectral Characteristics

  • IR Spectroscopy :
    • Target Compound : Expected S=O stretching (~1178–1249 cm⁻¹) and O-H stretching (~3150–3414 cm⁻¹) based on analogs .
    • Triazole Analogs : Absence of C=O bands (1663–1682 cm⁻¹) confirms tautomerization to thione forms .
  • NMR :
    • Substituted carbazole protons resonate at δ 7.2–8.3 ppm (aromatic), while methoxy groups appear at δ ~3.8 ppm .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₉H₂₈N₂O₄S 500.622 4-Methoxyphenyl, 4-methylbenzenesulfonamide
Compound A C₂₇H₂₆N₂O₄S 474.575 2-Furylmethyl
Compound B C₂₃H₂₃Br₂N₂O₃S ~580 (estimated) 3,6-Dibromocarbazole, N,4-dimethyl
Compound 37f C₂₆H₃₀N₂O₉S ~600 (estimated) 4-Methoxyphenoxy, 4-nitrophenoxy

Table 2: Key Spectral Bands in Sulfonamide Derivatives

Compound IR Bands (cm⁻¹) NMR Features (δ, ppm)
Target Compound ~1249 (S=O), ~3400 (O-H) 7.2–8.3 (aromatic), 3.8 (OCH₃)
Triazole Derivatives 1247–1255 (C=S), ~3278–3414 (NH) 7.5–8.2 (triazole, aromatic)
Compound 37o 1653 (C=O), 1608 (C=C) 2.1–4.5 (aliphatic chain)

Biological Activity

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, a complex organic compound, is part of the carbazole family known for diverse biological activities. Its unique structure, which includes a carbazole moiety and sulfonamide functionality, positions it as a promising candidate for pharmaceutical applications. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available literature.

  • Molecular Formula : C28H26N2O4S
  • Molecular Weight : 500.61 g/mol
  • Structure : Contains a carbazole core, hydroxypropyl group, and methoxyphenyl sulfonamide.

Biological Activity Overview

Compounds derived from carbazole structures have been documented to exhibit various biological activities, including:

  • Anticancer Activity : Carbazole derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies indicate that similar compounds can modulate cell cycle progression and apoptosis pathways in cancer cells .
  • Anti-inflammatory Effects : The sulfonamide group is often linked to anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Research has demonstrated that carbazole derivatives possess significant antibacterial and antifungal activity against various pathogens, suggesting their potential use as antimicrobial agents .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Biological Targets : The compound may bind to specific receptors or enzymes, influencing signaling pathways related to cell growth and apoptosis.
  • Cell Cycle Modulation : Similar compounds have been shown to affect the expression of proteins involved in the cell cycle (e.g., p53 and cyclins), leading to cell cycle arrest and increased apoptosis in cancer cells .

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of Carbazole Intermediate : Initial reactions include nitration and cyclization to form the carbazole structure.
  • Hydroxypropylation : The carbazole is then reacted with hydroxypropylating agents.
  • Sulfonamide Formation : Finally, the hydroxypropylated carbazole reacts with 4-methoxyphenylmethanesulfonyl chloride under basic conditions to yield the target compound.

Case Studies and Research Findings

  • Anticancer Studies :
    • Research on structurally similar carbazole derivatives has shown promising results in inhibiting breast cancer cell lines (e.g., MCF-7), demonstrating effects on apoptosis and cell cycle regulation .
    • A study indicated that certain carbazole derivatives could inhibit STAT3 activation, a pathway often implicated in cancer progression .
  • Antimicrobial Activity :
    • In vitro studies have tested various carbazole derivatives against strains such as Staphylococcus aureus and Candida albicans, reporting zones of inhibition ranging from 12.6 mm to 22.3 mm at concentrations of 100 µg/mL .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamideSimilar structure with fluorine substitutionEnhanced reactivity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamideChlorine substitutionPotentially different biological activity

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